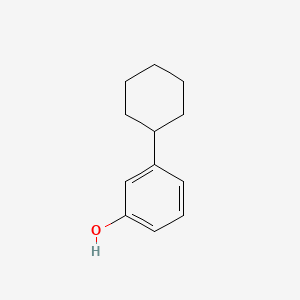

3-Cyclohexylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKNYMUYMWAGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883780 | |

| Record name | Phenol, 3-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-95-9, 70561-22-7 | |

| Record name | 3-Cyclohexylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3(or 4)-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070561227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3(or 4)-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3-cyclohexyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyclohexylphenol fundamental chemical properties

An In-Depth Technical Guide to the Core Chemical Properties of 3-Cyclohexylphenol

This guide provides a comprehensive overview of this compound (CAS No. 1943-95-9), a versatile organic compound with significant applications in chemical synthesis and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical properties, synthesis, reactivity, and analytical characterization of this molecule, grounding all claims in authoritative references.

Introduction and Molecular Identity

This compound is an aromatic organic compound characterized by a phenol ring substituted with a cyclohexyl group at the meta (3-) position.[1] This unique structure, combining a hydrophilic hydroxyl group and a bulky, lipophilic cyclohexyl moiety, imparts distinct chemical properties that make it a valuable intermediate in various synthetic applications.[2] Its isomers, 2-cyclohexylphenol and 4-cyclohexylphenol, exhibit different reactivity profiles and are used in similar but distinct applications.[2][3]

The strategic placement of the cyclohexyl group at the meta position influences the electronic and steric environment of the phenolic ring, differentiating its reactivity from its ortho and para counterparts.[2] This guide focuses specifically on the 3-isomer, providing a detailed exploration of its core attributes.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are crucial for designing experimental conditions, predicting solubility, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 1943-95-9 | [1][4] |

| Molecular Formula | C₁₂H₁₆O | [1][2][4] |

| Molecular Weight | 176.25 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | m-Cyclohexylphenol, Phenol, 3-cyclohexyl- | [1][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 300.4°C at 760 mmHg | [5] |

| Solubility | Limited solubility in water; moderate in organic solvents | [1] |

| XLogP3 (Lipophilicity) | 4.1 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

Synthesis and Reactivity

The synthesis of cyclohexylphenols, including the 3-isomer, is a subject of significant academic and industrial research, with several established routes.

Primary Synthetic Routes

The most common methods for synthesizing this compound involve the alkylation of phenol.[2]

-

Alkylation of Phenol: This approach involves the reaction of phenol with an alkylating agent like cyclohexene or cyclohexanol. The reaction is typically facilitated by an acid catalyst.[2][6] The choice of catalyst (e.g., Lewis acids like aluminum chloride or solid acids like zeolites) can influence the reaction rate and the isomeric distribution (ortho, meta, para) of the product.[2][6]

-

One-Pot Synthesis: A notable green chemistry approach utilizes a tandem catalytic system of Raney Nickel and a hierarchical Beta zeolite.[6][7] This method allows for the synthesis of cyclohexylphenols from phenol and isopropyl alcohol at relatively high conversion rates (64%) and selectivity (~70%) under moderate conditions (150°C for 1 hour).[6][7]

The general scheme for the acid-catalyzed alkylation of phenol with cyclohexene is illustrated below. This reaction typically yields a mixture of isomers, with the ortho and para products often being major, though reaction conditions can be tuned to influence the product ratio.[8]

Caption: Synthesis of cyclohexylphenol isomers via acid-catalyzed alkylation.

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the aromatic ring and its two substituents.

-

Electrophilic Aromatic Substitution: The hydroxyl (-OH) group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to itself. Therefore, this compound will readily undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation at positions 2, 4, and 6.[2]

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide ion. It can also undergo etherification to form derivatives like cyclohexyl phenyl ether.[2]

Applications in Research and Drug Development

This compound is a valuable intermediate chemical with applications in the manufacture of dyes and resins.[2][7] However, its most significant role for this guide's audience lies in pharmaceutical research and drug development.

Precursor for Bioactive Molecules

The this compound scaffold is a key structural element in the design of novel therapeutic agents. Its combination of a hydrogen-bonding phenol group and a lipophilic cyclohexyl core makes it a privileged structure for interacting with biological targets.

A prominent example is its use in the development of novel μ-opioid receptor (MOR) antagonists .[9][10][11] Researchers have designed and synthesized analogs based on a simplified morphinan scaffold, where the 3-[3-(phenalkylamino)cyclohexyl]phenol core serves as the foundational structure.[9][10] These compounds have been evaluated for their ability to antagonize the effects of MOR agonists, with some derivatives showing significant activity.[9] This line of research is critical for developing new treatments for opioid and alcohol dependence, as well as other conditions linked to MOR antagonism.[10][11]

Analytical Characterization: A Validating Workflow

Confirming the identity and purity of synthesized or purchased this compound is paramount. A multi-step analytical workflow provides a self-validating system for characterization.

Caption: Standard workflow for the purification and analysis of this compound.

Experimental Protocols

Protocol 1: Infrared (IR) Spectroscopy

-

Objective: To identify the characteristic functional groups (O-H and C-O) of the phenol and the C-H bonds of the cyclohexyl and aromatic rings.

-

Methodology:

-

Prepare a sample by placing a drop of the neat liquid (if applicable) or a thin film of a solution (e.g., in chloroform) between two salt (NaCl or KBr) plates.

-

Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

-

Expected Data Interpretation:

-

O-H Stretch: A characteristic broad absorption band in the region of 3300-3600 cm⁻¹ due to the phenolic hydroxyl group.[12][13]

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclohexyl ring.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ corresponding to the C-H bonds of the aromatic ring.

-

C=C Stretch: Aromatic ring stretching absorptions around 1500 and 1600 cm⁻¹.[12]

-

C-O Stretch: A strong absorption near 1050-1250 cm⁻¹ for the C-O bond of the phenol.[12]

-

Spectral data for this compound is available for comparison on databases like SpectraBase.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise chemical structure by analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR).

-

Methodology:

-

Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[9]

-

-

Expected Data Interpretation (¹H NMR):

-

Aromatic Protons: Signals in the range of 6.5-7.5 ppm, with splitting patterns indicative of the meta-substitution.

-

Phenolic Proton: A singlet (which may be broad) that can appear over a wide range (typically 4-8 ppm) and is exchangeable with D₂O.

-

Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (1.0-2.5 ppm).

-

-

Expected Data Interpretation (¹³C NMR):

-

Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon attached to the hydroxyl group will be the most downfield.

-

Cyclohexyl Carbons: Signals in the aliphatic region (20-50 ppm).

-

¹³C NMR spectral data for this compound can be referenced on databases like SpectraBase.

-

Protocol 3: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and investigate fragmentation patterns.

-

Methodology:

-

Introduce a dilute solution of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.

-

Acquire the mass spectrum.

-

-

Expected Data Interpretation:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 176.25).[4]

-

Fragmentation: Observe characteristic fragments resulting from the loss of parts of the cyclohexyl ring or other rearrangements.

-

The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[4][14]

-

Safety and Handling

While aggregated GHS data from multiple suppliers indicates that this compound does not meet the criteria for hazard classification, it should be handled with the care appropriate for all phenolic compounds.[4]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[15]

-

Handling: Avoid contact with skin, eyes, and clothing.[15][16] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]

References

-

PubChem. This compound | C12H16O | CID 16036. National Center for Biotechnology Information. [Link]

-

Wiley. Phenol, 3-cyclohexyl-. SpectraBase. [Link]

-

Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie. [Link]

-

PubChem. 4-Cyclohexylphenol | C12H16O | CID 14327. National Center for Biotechnology Information. [Link]

-

García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. [Link]

-

Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie. [Link]

-

Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. [Link]

-

García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. RSC Publishing. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

- Google Patents. Method for manufacture of cyclohexylphenols.

-

LookChem. 4-Cyclohexylphenol(1131-60-8) Chemical Properties. [Link]

-

ResearchGate. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts | Request PDF. [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Quora. (2018, January 28). How to distinguish between the pairs of cyclohexanol and phenol by IR spectroscopy. [Link]

-

Rasulov, C. K., et al. Alkylation of Phenol and its Homologues by Cyclic Olefins. Processes of Petrochemistry and Oil Refining. [Link]

-

Chemistry Stack Exchange. (2016, May 11). Difference between water solubilities of phenol and cyclohexanol?[Link]

-

Scribd. Infrared Spectrum of Cyclohexanol and Phenol. [Link]

-

Scholars Research Library. Gas chromatography and mass spectroscopic determination of phytocompounds. [Link]

Sources

- 1. CAS 1943-95-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 1943-95-9 [smolecule.com]

- 3. CAS 119-42-6: 2-cyclohexylphenol | CymitQuimica [cymitquimica.com]

- 4. This compound | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]

- 9. iris.unica.it [iris.unica.it]

- 10. d-nb.info [d-nb.info]

- 11. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

An In-depth Technical Guide to 3-Cyclohexylphenol (CAS: 1943-95-9)

This guide provides a comprehensive technical overview of 3-Cyclohexylphenol, a significant chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical methodologies.

Introduction

This compound is an aromatic organic compound characterized by a phenol ring substituted with a cyclohexyl group at the meta position.[1][2] This substitution imparts a unique combination of hydrophobicity from the cyclohexyl moiety and the reactive potential of the phenolic hydroxyl group, making it a valuable precursor in various industrial and pharmaceutical applications.[1] Its utility spans the synthesis of dyes, resins, and, notably, serves as a scaffold in the development of novel therapeutic agents.[1][3][4] Understanding the nuanced chemistry and handling of this compound is paramount for its effective and safe utilization in research and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application and handling. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1943-95-9 | [5] |

| Molecular Formula | C₁₂H₁₆O | [5] |

| Molecular Weight | 176.25 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | Not available | |

| Melting Point | 54-55 °C (for the meta-isomer) | [6] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [2] |

| XLogP3 | 4.1 | [5] |

Synthesis of this compound: A Mechanistic Approach

The predominant route for synthesizing cyclohexylphenols is through the Friedel-Crafts alkylation of phenol.[7][8] This electrophilic aromatic substitution reaction involves the reaction of phenol with an alkylating agent, such as cyclohexene or cyclohexanol, in the presence of an acid catalyst.[9][10][11] The choice of catalyst is critical and can range from traditional Lewis acids like AlCl₃ to solid acid catalysts such as zeolites and heteropolyacids, which offer advantages in terms of reusability and reduced environmental impact.[7]

The mechanism, a cornerstone of organic chemistry, proceeds via the formation of a cyclohexyl carbocation from the alkylating agent under acidic conditions. This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-director; however, the meta-isomer can be obtained, often as part of a mixture of isomers, with the product distribution being influenced by reaction conditions such as temperature and catalyst choice.[6]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the synthesis of cyclohexylphenols. Note that optimization of reactant ratios, catalyst loading, temperature, and reaction time is crucial for maximizing the yield of the desired 3-isomer.

-

Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermocouple.

-

Charging Reactants: To the flask, add phenol (e.g., 1.0 mole) and the chosen acid catalyst (e.g., 5-10 wt% of H-beta zeolite).

-

Initiating the Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150 °C).[9]

-

Addition of Alkylating Agent: Slowly add cyclohexene (e.g., 0.5 moles) to the reaction mixture over a period of 30 minutes.

-

Reaction Monitoring: Maintain the reaction at temperature for a specified duration (e.g., 1-4 hours), monitoring the progress by taking aliquots for GC-MS analysis.[9]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst is removed by filtration.

-

Purification: The crude product, a mixture of isomers, is then subjected to fractional distillation under reduced pressure to separate the this compound from other isomers and unreacted starting materials.[6]

Spectroscopic Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons, the hydroxyl proton, and the protons of the cyclohexyl ring. The integration and splitting patterns of the aromatic signals are key to confirming the meta-substitution.

-

¹³C NMR provides distinct signals for each carbon atom in the molecule, with the chemical shifts of the aromatic carbons being particularly informative for isomer identification.[5][12]

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group.[13][14][15][16]

-

C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while those of the cyclohexyl group appear just below 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

Analytical Methodologies: Quantification and Quality Control

Accurate quantification of this compound is essential for quality control and in various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of alkylphenols.[17][18][19][20][21]

Caption: GC-MS analysis workflow for this compound.

Experimental Protocol: GC-MS Analysis of this compound

The following protocol provides a general framework for the GC-MS analysis of this compound. Method validation according to ICH guidelines is necessary for use in regulated environments.

-

Sample Preparation:

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion (m/z 176) and key fragment ions.

-

-

Calibration: Prepare a series of calibration standards of this compound in the appropriate solvent over the desired concentration range.

-

Data Analysis: Generate a calibration curve by plotting the peak area of this compound against its concentration. Use this curve to determine the concentration of this compound in unknown samples.

High-Performance Liquid Chromatography (HPLC) can also be a suitable technique for the analysis of this compound, particularly for non-volatile derivatives or when coupled with a UV detector.[22][23][24][25][26]

Applications in Drug Development and Beyond

The structural motif of this compound is of significant interest in medicinal chemistry. The combination of a phenolic hydroxyl group, which can act as a hydrogen bond donor and acceptor, and a lipophilic cyclohexyl group allows for diverse interactions with biological targets.

A notable area of research is the development of 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives as antagonists of the μ-opioid receptor (MOR).[3][4] These compounds, designed as simplified analogues of the morphinan scaffold, have shown promise in in-vitro assays for their potential to counteract the effects of opioid agonists.[3][4] This line of research is highly relevant in the ongoing effort to develop novel therapeutics for opioid use disorder and overdose.

Beyond its direct use in pharmaceutical lead compounds, this compound serves as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1] Its reactivity allows for modifications at the hydroxyl group (e.g., etherification, esterification) and on the aromatic ring, providing a platform for the generation of compound libraries for high-throughput screening.

In addition to its pharmaceutical applications, this compound is utilized in the chemical industry as an intermediate for the production of:

-

Dyes: The reactive aromatic ring can undergo coupling reactions to form chromophores.[1]

-

Resins: It can be incorporated into polymer chains to modify their properties.[1]

-

Antioxidants and UV Stabilizers: Phenolic compounds are known for their antioxidant properties, and the cyclohexyl group can enhance solubility in non-polar matrices.[2][27]

Safety and Handling

As with all phenolic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] It may cause skin and eye irritation.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a multifaceted chemical with a well-established role as an industrial intermediate and a growing significance in the field of drug discovery. Its synthesis, primarily via Friedel-Crafts alkylation, is a classic yet adaptable process. A thorough understanding of its physicochemical properties and the application of robust analytical techniques like GC-MS are crucial for its effective use. The exploration of this compound derivatives as novel therapeutic agents, particularly in the context of the opioid crisis, underscores the continued importance of this compound in advancing chemical and pharmaceutical sciences.

References

-

OIV. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). [Link]

-

International Organisation of Vine and Wine. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]

-

PubMed. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. [Link]

-

Agilent. Phenols Analysis of ethyl derivatives of alkylphenols. [Link]

-

PubMed. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. (2022-11-03). [Link]

-

UniCA IRIS. 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. (2022-09-06). [Link]

-

SpectraBase. Phenol, 3-cyclohexyl-. [Link]

-

PubChem. This compound. [Link]

-

Green Chemistry (RSC Publishing). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]

-

Indian Journal of Chemistry. Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia. [Link]

-

Peking University. SUPPORTING INFORMATION FOR. [Link]

-

ICP - Instituto de Catálisis y Petroleoquímica. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. (2022-07-15). [Link]

- Google Patents. US1917823A - Method for manufacture of cyclohexylphenols.

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

-

Scribd. Friedel-Crafts Alkylation Lab Guide | PDF | Chemical Reactions | Molecules. [Link]

-

ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (2025-08-06). [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

PubMed. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. [Link]

-

LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

ResearchGate. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts | Request PDF. (2025-08-10). [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). [Link]

-

Wikipedia. High-performance liquid chromatography. [Link]

-

MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

-

Student Doctor Network Forums. Friedel-Crafts Alkylation with Phenol. (2014-10-10). [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023-10-20). [Link]

-

Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Journal of Pharmaceutical Analysis. Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. [Link]

-

ResearchGate. Using HPLC Method with DAD Detection for the Simultaneous Determination of 15 Drugs in Surface Water and Wastewater. [Link]

-

ChemMedChem. 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. (2022-09-06). [Link]

-

Quick Company. A Process For Preparation Of 4 Cyclohexylphenol. [Link]

-

PubChem. 4-Cyclohexylphenol. [Link]

-

PubMed Central. Feature Reviews in Medicinal Chemistry. [Link]

Sources

- 1. Buy this compound | 1943-95-9 [smolecule.com]

- 2. CAS 1943-95-9: this compound | CymitQuimica [cymitquimica.com]

- 3. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unica.it [iris.unica.it]

- 5. This compound | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]

- 18. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 19. pepolska.pl [pepolska.pl]

- 20. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. pharmtech.com [pharmtech.com]

- 23. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 24. onyxipca.com [onyxipca.com]

- 25. ejgm.co.uk [ejgm.co.uk]

- 26. pjoes.com [pjoes.com]

- 27. benchchem.com [benchchem.com]

Introduction: Unveiling the Potential of m-Cyclohexylphenol

An In-depth Technical Guide to the Physical and Chemical Properties of m-Cyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

m-Cyclohexylphenol (3-cyclohexylphenol, CAS No: 1943-95-9) is an aromatic organic compound that combines the structural features of a phenol and a cyclohexane ring.[1] This unique amalgamation of an acidic, reactive phenolic group with a bulky, lipophilic aliphatic ring makes it a molecule of significant interest in synthetic and medicinal chemistry. While its isomers, ortho- and para-cyclohexylphenol, have been more extensively characterized, the meta-substituted variant offers distinct steric and electronic properties that are increasingly being leveraged in the design of complex molecules.

This guide provides a comprehensive exploration of the core physical and chemical properties of m-cyclohexylphenol. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead providing a narrative that explains the causality behind its behavior, offers field-proven insights into its synthesis and reactivity, and grounds its utility with authoritative references. This document is designed to serve as a foundational resource for researchers and drug development professionals who seek to understand and utilize m-cyclohexylphenol as a versatile chemical intermediate and a privileged scaffold in the creation of novel bioactive compounds.[2][3]

Molecular Structure and Isomerism

The fundamental structure of cyclohexylphenol consists of a cyclohexyl group substituted onto a phenol ring. The relative position of these two moieties dictates the molecule's isomeric form and profoundly influences its physical properties, reactivity, and biological interactions.

The three primary isomers are:

-

o-Cyclohexylphenol (ortho, 2-substituted): The cyclohexyl group is adjacent to the hydroxyl group.

-

m-Cyclohexylphenol (meta, 3-substituted): The cyclohexyl group is one carbon removed from the hydroxyl group.

-

p-Cyclohexylphenol (para, 4-substituted): The cyclohexyl group is opposite the hydroxyl group.

The meta-isomer, the focus of this guide, presents a unique spatial arrangement that prevents the direct steric hindrance of the hydroxyl group seen in the ortho-isomer, while also possessing a different dipole moment and electronic distribution compared to the highly symmetric para-isomer.

Caption: The three structural isomers of cyclohexylphenol.

Core Physical Properties

The physical characteristics of m-cyclohexylphenol are a direct consequence of its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, while the dual aromatic and aliphatic nature governs its solubility and thermal properties.

| Property | Value | Source(s) |

| CAS Number | 1943-95-9 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | ~54-55 °C | [5] |

| Boiling Point | ~180 °C at 25 mmHg (for o-isomer) | [5] |

| Solubility | Limited in water; soluble in organic solvents like ethanol, acetone, and benzene. | [1][6][7] |

| pKa | ~10.15 (Predicted value for p-isomer, expected to be similar) | [2][8] |

Expert Insight: The melting point of m-cyclohexylphenol is notably lower than its para-isomer (130-135 °C), a difference attributable to the less efficient crystal packing of the less symmetrical meta structure.[8] Its pKa is expected to be slightly higher than that of phenol (pKa ≈ 10.0) due to the weakly electron-donating nature of the cyclohexyl group, which slightly destabilizes the phenoxide anion.

Spectroscopic Characterization

For any researcher, unambiguous identification of a compound is paramount. The following sections detail the expected spectroscopic signatures for m-cyclohexylphenol, providing a self-validating framework for characterization.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region (approx. 6.6-7.2 ppm) will display a complex splitting pattern for the four non-equivalent protons. A broad singlet, exchangeable with D₂O, will appear for the phenolic hydroxyl proton (typically 4-7 ppm).[9] The single proton on the cyclohexyl ring attached to the aromatic ring (the benzylic proton) will appear as a multiplet around 2.4-2.8 ppm. The remaining ten cyclohexyl protons will appear as a series of overlapping multiplets in the upfield region (1.2-1.9 ppm).

-

¹³C NMR: The carbon spectrum will be characterized by six aromatic signals (approx. 110-160 ppm), with the carbon bearing the hydroxyl group being the most downfield. Six distinct aliphatic signals for the cyclohexyl ring will appear in the upfield region (approx. 25-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.[9]

-

C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

-

C-H Stretch (sp³): Strong, sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclohexyl ring.

-

C=C Stretch: Aromatic ring stretching absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region, typical for phenols.[9]

Mass Spectrometry (MS)

In mass spectrometry, m-cyclohexylphenol is expected to show a prominent molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns would arise from the cleavage of the cyclohexyl ring and benzylic cleavage, leading to characteristic daughter ions.[10]

Chemical Properties and Reactivity

The reactivity of m-cyclohexylphenol is dominated by two features: the acidic hydroxyl group and the electron-rich aromatic ring.

Reactions of the Hydroxyl Group

Like other phenols, the hydroxyl proton is acidic and readily reacts with bases to form a sodium or potassium phenoxide salt. This nucleophilic phenoxide is a key intermediate for Williamson ether synthesis (reaction with alkyl halides to form ethers) and esterification (reaction with acid chlorides or anhydrides to form esters).

Electrophilic Aromatic Substitution

This is the most significant aspect of its reactivity for synthetic applications. The directing effects of the two substituents must be considered:

-

Hydroxyl (-OH): A powerful activating group and an ortho, para-director.

-

Cyclohexyl (-C₆H₁₁): A weak activating group (via hyperconjugation and induction) and also an ortho, para-director.

In m-cyclohexylphenol, these effects synergize to strongly activate specific positions on the ring for attack by electrophiles (e.g., in nitration, halogenation, Friedel-Crafts reactions). The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are the most activated. Position 5 is activated by the cyclohexyl group but less so than the positions activated by the hydroxyl group.

Caption: Predicted regioselectivity for electrophilic substitution.

Synthesis and Purification

Industrially, cyclohexylphenols are often produced as a mixture via the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol, using acid catalysts like zeolites or mineral acids.[5][11] However, this method typically favors the formation of the thermodynamically more stable para-isomer, making the isolation of pure m-cyclohexylphenol challenging.

A more direct and regioselective route to m-cyclohexylphenol is the catalytic hydrogenation of m-phenylphenol. This method preserves the meta-substitution pattern while selectively reducing one of the aromatic rings.

Caption: Workflow for synthesis via hydrogenation.

Experimental Protocol: Synthesis via Hydrogenation of m-Phenylphenol

This protocol is adapted from established procedures for the regioselective hydrogenation of phenylphenols.[12][13]

-

Reactor Setup: A high-pressure autoclave reactor is charged with m-phenylphenol (1.0 eq), 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 wt% of the substrate), and a suitable solvent such as Tetrahydrofuran (THF).

-

Inerting: The reactor is sealed and purged several times with nitrogen gas, followed by hydrogen gas to ensure an inert atmosphere.

-

Reaction: The reactor is pressurized with hydrogen gas (e.g., to 3.5 MPa) and heated to the target temperature (e.g., 140-150 °C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn and analyzed by GC-MS or TLC.

-

Cooldown and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

Catalyst Removal: The reaction mixture is diluted with additional solvent and filtered through a pad of Celite® to remove the heterogeneous Pd/C catalyst. The filter cake should be washed with more solvent to ensure complete recovery of the product.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure m-cyclohexylphenol.

Trustworthiness: This protocol is self-validating. The progress can be tracked (Step 4), ensuring reaction completion. The purification step (Step 7), when coupled with the spectroscopic methods outlined in Section 3, provides definitive confirmation of the product's identity and purity.

Applications in Drug Discovery

The m-cyclohexylphenol scaffold is particularly valuable in medicinal chemistry. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for interacting with biological targets like enzymes and receptors. The cyclohexyl group provides a well-defined, lipophilic moiety that can occupy hydrophobic pockets within a target protein, often enhancing binding affinity and modulating pharmacokinetic properties.

Case Study: μ-Opioid Receptor (MOR) Antagonists

A compelling example of m-cyclohexylphenol's utility comes from research into novel MOR antagonists, which are critical for treating opioid addiction and overdose.[3] Researchers designed a new class of antagonists using a simplified version of the complex morphinan scaffold. The core structure they developed was 3-[3-(phenalkylamino)cyclohexyl]phenol .

In this design:

-

The 3-hydroxyphenyl group (derived from m-cyclohexylphenol) mimics the key phenolic moiety of naltrexone, essential for receptor binding.

-

A lipophilic core (the cyclohexane ring) correctly orients the functional groups.

-

An amino group substituted with a phenalkyl chain provides another key interaction point.

This work demonstrated that compounds based on the m-cyclohexylphenol core could effectively antagonize the μ-opioid receptor, with some derivatives showing high binding affinity.[3] This highlights the power of using this scaffold to create simplified, synthetically accessible molecules with potent biological activity.

Caption: Pharmacophoric features of the m-cyclohexylphenol core.

Safety and Handling

As with many phenolic compounds, m-cyclohexylphenol should be handled with appropriate care.

-

Hazards: It is expected to be harmful if swallowed and cause skin, eye, and respiratory irritation.[1][14]

-

Precautions: Use only in a well-ventilated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[15]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

-

LookChem. (n.d.). Cas 1131-60-8, 4-Cyclohexylphenol. Retrieved from [Link]

- Grebe, J. J., & Sanford, R. A. (1933). Method for manufacture of cyclohexylphenols. U.S. Patent No. 1,917,823. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14327, 4-Cyclohexylphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8396, o-Cyclohexylphenol. Retrieved from [Link]

-

Pintori, E., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie. Retrieved from [Link]

-

García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Retrieved from [Link]

-

García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts | Request PDF. Retrieved from [Link]

-

ResearchGate. (2008). Regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol over Pd/C catalyst in THF solvent | Request PDF. Retrieved from [Link]

- Koenig, G., et al. (1991). Preparation of 4-methyl-2-cyclohexylphenol. U.S. Patent No. 4,990,687. Washington, DC: U.S. Patent and Trademark Office.

-

Washington State University. (n.d.). Regioselective Hydrogenation of p-Phenylphenol to p-Cyclohexylphenol over Pd/C Catalyst in THF Solvent. Composite Materials & Engineering Center. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. CAS 1943-95-9: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. iris.unica.it [iris.unica.it]

- 4. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS 1131-60-8: 4-Cyclohexylphenol | CymitQuimica [cymitquimica.com]

- 8. Cas 1131-60-8,4-Cyclohexylphenol | lookchem [lookchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lehigh.edu [lehigh.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Regioselective Hydrogenation of p-Phenylphenol to p-Cyclohexylphenol over Pd/C Catalyst in THF Solvent | Composite Materials & Engineering Center | Washington State University [cmec.wsu.edu]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. aksci.com [aksci.com]

A Spectroscopic Guide to 3-Cyclohexylphenol: Elucidating Structure Through NMR, IR, and MS Analysis

Introduction: The Analytical Imperative for 3-Cyclohexylphenol

This compound is a disubstituted aromatic compound featuring both a hydroxylated benzene ring and a saturated cyclohexane ring.[1] This unique structural combination makes it a valuable intermediate in the synthesis of various fine chemicals, resins, and potentially pharmaceutical agents.[1] For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount to ensure the integrity of their work. Spectroscopic analysis provides the definitive molecular fingerprint required for this confirmation.

This technical guide provides an in-depth analysis of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a rigorous interpretation of the resulting spectral data. The causality behind experimental choices and spectral features is emphasized, reflecting a field-proven approach to structural elucidation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. It probes the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—within the molecular framework, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the standardized procedure for preparing a sample of this compound for NMR analysis. The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons.[2] Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds.[3]

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[5][6]

-

Transfer: Gently swirl the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a 5 mm NMR tube.[3]

-

Instrumentation & Acquisition:

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Allow the sample to equilibrate to the probe temperature (typically 25 °C).

-

Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. For a 400 MHz spectrometer, typical parameters include a 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7]

-

Acquire the proton-decoupled ¹³C NMR spectrum. For a 100 MHz spectrometer, this requires a larger number of scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to ensure accurate integration and peak picking.

NMR Acquisition Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

| ~7.17 | t | 1H | Ar-H (H-5) |

| ~6.82 | d | 1H | Ar-H (H-6) |

| ~6.75 | s | 1H | Ar-H (H-2) |

| ~6.69 | d | 1H | Ar-H (H-4) |

| ~4.8-5.5 | br s | 1H | -OH |

| ~2.48 | tt | 1H | Cyclohexyl-H (H-1') |

| ~1.88 | m | 4H | Cyclohexyl-H (H-2', H-6') |

| ~1.78 | m | 1H | Cyclohexyl-H (H-4' - axial) |

| ~1.42 | m | 4H | Cyclohexyl-H (H-3', H-5') |

| ~1.25 | m | 1H | Cyclohexyl-H (H-4' - equatorial) |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of information confirming the structure of this compound.

-

Aromatic Region (δ 6.6-7.2 ppm): The presence of four distinct signals integrating to one proton each in this region is characteristic of a disubstituted benzene ring. The triplet at ~7.17 ppm is assigned to H-5, which is coupled to its two neighbors (H-4 and H-6). The remaining aromatic protons appear as doublets and a singlet, consistent with the meta substitution pattern.

-

Phenolic Proton (δ ~4.8-5.5 ppm): The hydroxyl proton appears as a broad singlet. Its chemical shift is variable and depends on concentration and temperature due to hydrogen bonding and chemical exchange.[10] This exchange often decouples the OH proton from adjacent protons, resulting in a singlet.

-

Cyclohexyl Region (δ 1.2-2.5 ppm): The aliphatic signals correspond to the 11 protons of the cyclohexyl group. The proton at the point of attachment to the benzene ring (H-1') is the most deshielded of the aliphatic protons (~2.48 ppm) due to the influence of the aromatic ring. It appears as a triplet of triplets (tt) due to coupling with the four adjacent protons on C-2' and C-6'. The remaining cyclohexyl protons appear as complex, overlapping multiplets, which is typical for saturated ring systems due to complex spin-spin coupling between axial and equatorial protons.

¹³C NMR Spectral Data

Source: SpectraBase[2] Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Proposed Assignment | Rationale for Assignment |

| 155.1 | C-1 | Carbon attached to electronegative Oxygen; deshielded |

| 145.9 | C-3 | Quaternary carbon attached to the cyclohexyl group |

| 129.8 | C-5 | Aromatic CH |

| 119.3 | C-6 | Aromatic CH |

| 115.6 | C-2 | Aromatic CH, ortho to OH group |

| 112.9 | C-4 | Aromatic CH, ortho to OH group |

| 44.8 | C-1' | Benzylic-type carbon, attached to the aromatic ring |

| 34.5 | C-2', C-6' | Cyclohexyl CH₂ |

| 26.9 | C-3', C-5' | Cyclohexyl CH₂ |

| 26.1 | C-4' | Cyclohexyl CH₂ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows 8 distinct signals, which is fewer than the 12 carbons in the molecule. This indicates molecular symmetry.

-

Symmetry: The cyclohexyl group has a plane of symmetry through C-1' and C-4'. Consequently, the pairs of carbons C-2'/C-6' and C-3'/C-5' are chemically equivalent, each pair producing a single signal.[11]

-

Aromatic & Phenolic Carbons (δ 110-160 ppm): Six signals appear in the aromatic region. The most downfield signal at 155.1 ppm is characteristic of a carbon atom bonded to a hydroxyl group, which is strongly deshielded by the electronegative oxygen atom.[12] The signal at 145.9 ppm is assigned to the other quaternary carbon (C-3), which is deshielded by the two neighboring ring carbons. The remaining four signals correspond to the four CH carbons of the benzene ring.

-

Aliphatic Carbons (δ 25-45 ppm): Four signals appear in the upfield aliphatic region, corresponding to the four sets of equivalent carbons in the cyclohexyl ring. The carbon directly attached to the aromatic ring (C-1') is the most deshielded at 44.8 ppm.[10]

Section 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, allowing for their identification.

Experimental Protocol: Acquiring an FT-IR Spectrum

Attenuated Total Reflectance (ATR) is a common sampling technique for FT-IR that requires minimal sample preparation.[13]

Methodology:

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of this compound (a few milligrams of solid or a single drop of liquid) directly onto the ATR crystal.

-

Apply Pressure: If the sample is a solid, lower the press arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

FT-IR Acquisition Workflow

Caption: Workflow for acquiring an ATR FT-IR spectrum.

IR Spectral Data

Source: SpectraBase (Vapor Phase IR)[2]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3600 | Sharp, Strong | O-H Stretch | Phenolic OH (non-H-bonded) |

| 3000-3100 | Medium | C-H Stretch | Aromatic C-H |

| 2850-2950 | Strong | C-H Stretch | Aliphatic C-H (Cyclohexyl) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1200 | Strong | C-O Stretch | Phenolic C-O |

Interpretation of the IR Spectrum

The IR spectrum of this compound clearly displays the characteristic absorptions for its key functional groups.

-

O-H Stretch (~3600 cm⁻¹): The vapor phase spectrum shows a sharp, strong peak characteristic of a "free" (non-hydrogen-bonded) hydroxyl group. In a condensed phase (liquid or solid), this peak would be significantly broadened and shifted to a lower frequency (typically 3200-3550 cm⁻¹) due to intermolecular hydrogen bonding.[14]

-

C-H Stretches (2850-3100 cm⁻¹): The spectrum shows two distinct types of C-H stretching vibrations. The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring. The strong, sharp peaks just below 3000 cm⁻¹ are due to the C-H bonds of the sp³ hybridized carbons in the cyclohexyl group.[15]

-

C=C Aromatic Stretches (~1600, ~1480 cm⁻¹): These medium-to-strong absorptions in the 1450-1600 cm⁻¹ region are diagnostic for the carbon-carbon double bonds within the aromatic ring.[14]

-

C-O Stretch (~1200 cm⁻¹): A strong absorption around 1200 cm⁻¹ is indicative of the C-O stretching vibration of a phenol. This peak is at a higher frequency than the C-O stretch of an aliphatic alcohol (typically 1050-1150 cm⁻¹) due to the partial double bond character from resonance with the aromatic ring.[10]

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is commonly used. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This provides two key pieces of information: the molecular weight of the compound from the molecular ion (M⁺•) and structural clues from the fragmentation pattern.[16]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A nonpolar capillary column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a moderate temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C. This ensures good separation and peak shape.

-

-

MS Detection (Electron Ionization):

-

Ion Source: Standard electron energy of 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

Detector: An electron multiplier.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak.

GC-MS Acquisition Workflow

Caption: Workflow for GC-MS sample analysis and data acquisition.

Mass Spectrometry Data

Source: PubChem / NIST Mass Spectrometry Data Center[1] Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Identity of Neutral Loss |

| 176 | 100 | [C₁₂H₁₆O]⁺• | (Molecular Ion, M⁺•) |

| 120 | ~50 | [C₈H₈O]⁺• | C₄H₈ (Butene) |

| 108 | ~60 | [C₇H₈O]⁺• | C₅H₈ (Isoprene) |

| 94 | ~30 | [C₆H₆O]⁺• | C₆H₁₀ (Cyclohexene) |

| 77 | ~25 | [C₆H₅]⁺ | C₆H₁₁O• |

Interpretation of the Mass Spectrum

The mass spectrum provides definitive confirmation of the molecular weight and offers insights into the molecule's stability and structure.

-

Molecular Ion (m/z 176): The peak at m/z 176 corresponds to the molecular weight of this compound (C₁₂H₁₆O), confirming its elemental formula.[1] The high relative intensity (100%) of this peak indicates that the molecular ion is relatively stable, which is common for aromatic compounds. This peak is also the base peak (the most intense peak in the spectrum).

-

Fragmentation Pattern: The fragmentation of the cyclohexyl ring is a dominant process. The loss of neutral fragments from the cyclohexyl ring via rearrangement reactions leads to the observed fragment ions.[17]

-

m/z 120: This significant peak likely arises from a McLafferty-type rearrangement resulting in the loss of butene (C₄H₈, 56 Da) from the cyclohexyl ring.

-

m/z 108: This peak corresponds to the molecular ion of cresol, suggesting a fragmentation pathway that involves the loss of an isoprene unit (C₅H₈, 68 Da).

-

m/z 94: This peak corresponds to the molecular ion of phenol itself, resulting from the cleavage of the bond between the aromatic ring and the cyclohexyl ring, with the loss of a cyclohexene radical (C₆H₁₀, 82 Da).[18]

-

m/z 77: The small peak at m/z 77 is the classic phenyl cation ([C₆H₅]⁺), a common fragment in the mass spectra of benzene derivatives.[17]

-

Conclusion: A Cohesive Structural Portrait

The combined data from ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive and self-validating structural confirmation of this compound. NMR spectroscopy precisely maps the carbon-hydrogen framework, confirming the meta substitution pattern and the presence of the cyclohexyl ring. IR spectroscopy provides unequivocal evidence for the key functional groups: the phenolic -OH, the aromatic ring, and the aliphatic C-H bonds. Finally, mass spectrometry confirms the correct molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This multi-technique approach exemplifies the rigorous standards required in modern chemical research, ensuring the unambiguous identification of molecular structures.

References

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]

-

Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031352). Available at: [Link]

-

Wiley Science Solutions. Phenol, 3-cyclohexyl-. SpectraBase. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16036, this compound. Available at: [Link]

-

ACD/Labs. NMR Prediction. Available at: [Link]

-

University of Arizona. Interpretation of mass spectra. Available at: [Link]

-

ChemAxon. NMR Predictor. Available at: [Link]

-

ResearchGate. 31 P{ 1 H} NMR spectrum of 3 (the resonances due to the minor isomer...). Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

PROSPRE. 1H NMR Predictor. Available at: [Link]

-

Chemguide. fragmentation patterns in mass spectra. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

University of Calcutta. 13C NMR spectroscopy. Available at: [Link]

- Govindaraju, V., & Kumar, T. S. (2005). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 18(3), 137-152.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds,SDBS. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). SDBS Search Result. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of phenol. Available at: [Link]

- Sofyan, B., & Purwanto, Y. A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14327, 4-Cyclohexylphenol. Available at: [Link]

-

Universal Lab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Master Organic Chemistry. How to Read and Interpret the IR Spectra. Available at: [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. Available at: [Link]

- Lin, Y. H., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.

Sources

- 1. This compound | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. iris.unica.it [iris.unica.it]

- 4. Predict 1H proton NMR spectra [nmrdb.org]

- 5. whitman.edu [whitman.edu]

- 6. rsc.org [rsc.org]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Visualizer loader [nmrdb.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. uni-saarland.de [uni-saarland.de]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

theoretical studies on 3-Cyclohexylphenol

An In-depth Technical Guide to the Theoretical Studies of 3-Cyclohexylphenol

Abstract

This compound, a substituted phenolic compound, serves as a valuable molecular scaffold in various chemical and pharmaceutical applications. Its unique combination of a hydrophilic phenol ring and a lipophilic cyclohexyl group imparts distinct physicochemical properties that are of significant interest in materials science and drug discovery. This technical guide provides a comprehensive exploration of this compound from a theoretical and computational perspective. We delve into its structural and conformational landscape, predict key physicochemical and spectroscopic properties using quantum chemical methods, and contextualize these findings within the realm of drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a senior application scientist's perspective on the synergy between computational modeling and experimental validation.

Introduction: The Molecular Profile of this compound

This compound (C₁₂H₁₆O, MW: 176.26 g/mol ) is an organic compound characterized by a phenol ring substituted with a cyclohexyl group at the meta-position.[1][2] This structure is more than a simple aromatic alcohol; it is a versatile chemical intermediate used in the manufacturing of dyes, resins, and various pharmaceutical agents.[3][4] Its significance is particularly pronounced in medicinal chemistry, where the this compound moiety has been identified as a core scaffold in the development of novel μ-opioid receptor (MOR) antagonists, highlighting its potential in addressing substance use disorders and other neurological conditions.[5][6]

The purpose of this guide is to move beyond empirical data and provide a foundational understanding of this compound through the lens of theoretical studies. By employing computational chemistry, we can dissect its electronic structure, predict its behavior in different environments, and rationalize its interactions with biological targets. This approach not only complements experimental findings but also provides predictive power, accelerating the design and development of novel molecules with desired functionalities.

Structural Elucidation and Conformational Analysis

The structure of this compound is a tale of two distinct components: the rigid, planar phenol ring and the flexible, non-planar cyclohexane ring. Understanding the interplay between these two groups is fundamental to predicting the molecule's overall shape, energy, and reactivity.

The Cyclohexane Moiety: Chair Conformations

The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[7][8] When attached to the phenol ring, the cyclohexyl group can exist in two principal chair conformations: one where the phenyl group is in an equatorial position and another where it is in an axial position.

The equatorial conformation is significantly more stable . This preference is a direct consequence of avoiding steric hindrance. In the axial conformation, the bulky phenyl group experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the cyclohexane ring, which raises the conformational energy.[8] Therefore, for all practical purposes in theoretical and biological studies, the equatorial conformer is considered the ground state.

Caption: Conformational equilibrium of the cyclohexyl group in this compound.

Theoretical Methodologies for In Silico Analysis

The study of phenolic compounds is well-supported by a range of robust computational methods. The choice of method represents a trade-off between accuracy and computational cost, a critical consideration in any research project.

-

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for medium-sized organic molecules. DFT methods, particularly those using hybrid functionals like B3LYP , provide an excellent balance of accuracy and efficiency for calculating geometries, electronic properties, and vibrational frequencies.[9][10][11] These calculations are typically paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p) , to accurately describe the electron distribution.[12]

-

Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4), offer greater accuracy but at a significantly higher computational cost.[10] They are often used as a benchmark to validate DFT results for smaller, related systems.

-

Solvent Effects: The properties of a molecule can change dramatically in solution. To simulate this, implicit solvent models like the Conductor-like Polarizable Continuum Model (CPCM) are employed.[13] These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the accurate prediction of properties like pKa, which are intrinsically dependent on the solvent environment.[13][14]

Standard Computational Workflow

A typical theoretical investigation of this compound follows a well-defined, multi-step protocol designed to ensure the reliability of the calculated data.

Protocol: Quantum Chemical Analysis Workflow

-

Initial Structure Generation: Construct the 3D structure of this compound, ensuring the cyclohexyl group is in the equatorial chair conformation.

-

Geometry Optimization: Perform a full geometry optimization using a selected level of theory (e.g., B3LYP/6-31G(d,p)) to find the lowest energy structure. This step ensures all calculated properties correspond to a stable molecular conformation.

-

Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also yields the predicted IR spectrum and thermodynamic data.

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., 6-311+G(d,p)).

-